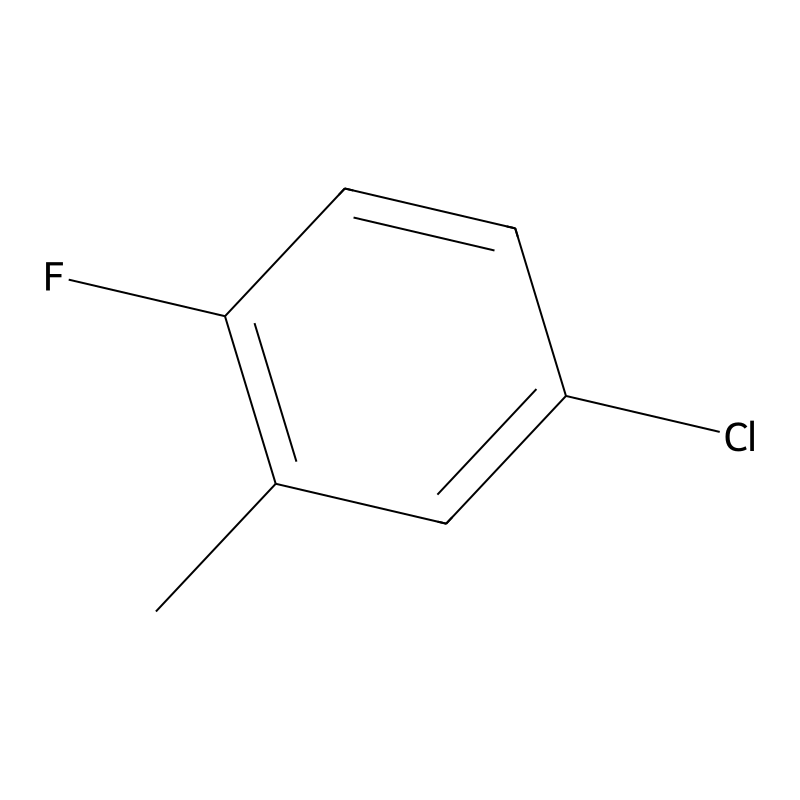

5-Chloro-2-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-2-fluorotoluene is a chemical compound with the molecular formula C7H6ClF . It is a colorless to almost colorless clear liquid . It has a molecular weight of 144.57 , and its CAS RN is 452-66-4 .

In terms of safety, it is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . Therefore, precautions such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

For example, they can be used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .

- 5-Chloro-2-fluorotoluene is often used as a building block in the synthesis of other chemical compounds . It can be used in the preparation of structurally diverse and synthetically versatile benzyl- and allylsilanes .

- This compound can be used in the synthesis of pharmaceuticals . For example, it can be used in the synthesis of 1,4-dihydropyridine derivatives, which are known to have antihypertensive activity .

- Similar to its use in pharmaceuticals, 5-Chloro-2-fluorotoluene can also be used in the synthesis of agrochemicals .

Organic Synthesis

Pharmaceuticals

Agrochemicals

Dyestuffs

Laboratory Chemicals

Food, Drug, Pesticide or Biocidal Product Use

- 5-Chloro-2-fluorotoluene has been used in spectroscopy studies . Spectroscopy is a technique used in physical and analytical chemistry that allows for the identification and characterization of substances based on the absorption, emission, or scattering of light.

- There is a mention of this compound in the context of research into the treatment of primary open-angle glaucoma . .

Spectroscopy

Glaucoma Treatment Research

Chemical Suppliers

5-Chloro-2-fluorotoluene is an aromatic compound characterized by the presence of a chlorine atom and a fluorine atom attached to a toluene ring. Its molecular formula is , and it has a molecular weight of approximately 144.57 g/mol. This compound is known for its colorless to yellow liquid appearance and is classified as a flammable substance, with a flash point of 51 °C. It is primarily used in organic synthesis and as an intermediate in various

- Nitration: Under mild conditions, 5-chloro-2-fluorotoluene can undergo nitration to form nitro derivatives using solid acid catalysts.

- Friedel-Crafts Alkylation: This compound can react with alkyl halides in the presence of a Lewis acid catalyst to introduce alkyl groups onto the aromatic ring.

- Halogenation: It can also undergo electrophilic substitution reactions, where additional halogen atoms can be introduced at available positions on the aromatic ring.

The synthesis of 5-chloro-2-fluorotoluene can be achieved through various methods:

- Direct Halogenation: Toluene can be chlorinated and fluorinated using chlorine and fluorine gases in the presence of light or heat.

- Electrophilic Aromatic Substitution: Using chlorinating agents (like phosphorus pentachloride) and fluorinating agents (such as hydrogen fluoride) in controlled conditions allows for selective substitution on the aromatic ring.

- From Precursor Compounds: Starting from other fluorinated or chlorinated toluenes, further substitution reactions can yield 5-chloro-2-fluorotoluene .

5-Chloro-2-fluorotoluene serves various applications in chemical industries:

- Intermediate in Organic Synthesis: It is used as a building block for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.

- Material Science: This compound may be utilized in developing new materials with specific electronic or optical properties due to its unique structure.

Several compounds share structural similarities with 5-chloro-2-fluorotoluene, including:

- 2-Chloro-5-fluorotoluene: Similar in structure but with different positions of chlorine and fluorine atoms.

- 4-Chloro-2-fluorotoluene: Another positional isomer that may exhibit different chemical properties due to the location of substituents.

- 5-Bromo-2-fluorotoluene: Contains bromine instead of chlorine, which alters its reactivity and physical properties.

Comparison TableCompound Molecular Formula Unique Features 5-Chloro-2-fluorotoluene Chlorine and fluorine at specific positions 2-Chloro-5-fluorotoluene Different positional arrangement 4-Chloro-2-fluorotoluene Different substituent position 5-Bromo-2-fluorotoluene Bromine instead of chlorine

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2-fluorotoluene | Chlorine and fluorine at specific positions | |

| 2-Chloro-5-fluorotoluene | Different positional arrangement | |

| 4-Chloro-2-fluorotoluene | Different substituent position | |

| 5-Bromo-2-fluorotoluene | Bromine instead of chlorine |

The uniqueness of 5-chloro-2-fluorotoluene lies in its specific arrangement of halogen substituents, which influences its reactivity and potential applications compared to its isomers and related compounds.

Three-Step Reaction Mechanism

The diazotization-thermolysis method involves sequential salification, diazotization, and thermal decomposition steps. In the salification step, 5-chloro-2-methylaniline reacts with anhydrous hydrogen fluoride (HF) at 5–7°C for 1–3 hours to form a stable ammonium fluoride intermediate. The molar ratio of HF to amine is critical, typically ranging from 2:1 to 5:1. Excess HF ensures complete protonation and minimizes side reactions.

During diazotization, sodium nitrite (NaNO₂) is added gradually at -3–0°C to form the diazonium fluoride salt. The NaNO₂-to-amine molar ratio is maintained at 1:1 to 1.5:1 to prevent over-diazotization. This step requires precise temperature control to avoid premature decomposition.

Thermal decomposition occurs in four stages:

- Stage 1: 0–18°C for 5 hours.

- Stage 2: 18–26°C for 12 hours.

- Stage 3: 26–30°C for 8 hours.

- Stage 4: 30–40°C for 5 hours.

Gradual heating ensures controlled nitrogen evolution and minimizes side products like chlorinated byproducts.

Reaction Equations:

- Salification:

$$ \text{C}7\text{H}8\text{ClN} + \text{HF} \rightarrow \text{C}7\text{H}8\text{ClN}^+\text{HF}^- $$ - Diazotization:

$$ \text{C}7\text{H}8\text{ClN}^+\text{HF}^- + \text{NaNO}2 \rightarrow \text{C}7\text{H}7\text{ClFN}2^+ + \text{H}_2\text{O} + \text{NaOH} $$ - Thermolysis:

$$ \text{C}7\text{H}7\text{ClFN}2^+ \xrightarrow{\Delta} \text{C}7\text{H}6\text{ClF} + \text{N}2 \uparrow $$

Yield and Purity Optimization

Industrial processes achieve yields of 97% with 99.9% purity by:

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant